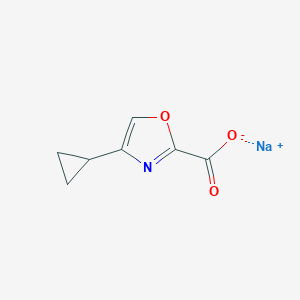

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

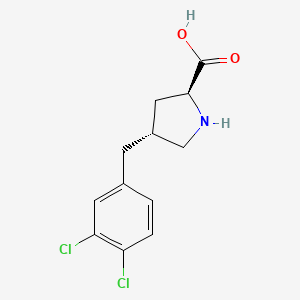

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is a sodium salt formed from the carboxylic acid and contains an oxazole ring. It has a molecular weight of 175.12 .

Synthesis Analysis

Isoxazoles, including Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate, can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular formula of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is C7H6NNaO3 . It has an average mass of 175.117 Da and a mono-isotopic mass of 175.024536 Da .It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is not specified in the search results.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Oxazoles, including EN300-6736843, serve as essential building blocks in pharmaceutical chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. Specifically, oxazole derivatives have demonstrated antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . EN300-6736843 could be investigated for its therapeutic potential in various diseases.

Magnetic Nanocatalysis

EN300-6736843 can play a crucial role in catalysis. Recent studies have focused on using magnetic nanocomposites as catalysts for the synthesis of oxazole derivatives. These nanocatalysts offer several advantages, including high stability, easy surface modification, and simple separation from reaction mixtures using an external magnet. Researchers have reported efficient methods for synthesizing oxazoles using magnetic nanocatalysts, and EN300-6736843 may contribute to this field .

Herbicides and Plant Protection Agents

Beyond medicinal applications, oxazoles find use in agriculture. EN300-6736843 could potentially serve as a herbicide, insecticide, or plant protection agent. These compounds help combat diseases caused by bacteria, viruses, and fungi in crops .

Materials Science and Nanotechnology

Oxazole derivatives, including EN300-6736843, are relevant in materials science. Their unique structures and properties make them interesting candidates for designing functional materials. Researchers explore their potential in areas such as sensors, coatings, and nanocomposites .

Eco-Friendly Synthetic Strategies

Researchers continually seek eco-friendly synthetic routes for various compounds. EN300-6736843 could be part of such efforts, contributing to sustainable and efficient methods for its synthesis. By exploring metal-free or environmentally benign approaches, scientists aim to minimize the environmental impact of chemical processes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

Based on its chemical structure, it is hypothesized that it may interact with its targets through nucleophilic attack .

Biochemical Pathways

Given its oxazole ring structure, it may be involved in nucleophilic induced fragmentation of the oxazole carboxamide bond . The downstream effects of these interactions are still under investigation .

Pharmacokinetics

It is known that the compound is a powder at room temperature , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate’s action are currently unknown. As research progresses, these effects will be better understood .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Propiedades

IUPAC Name |

sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQJVYJXZAAVNL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=COC(=N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)

![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)

![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2681683.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2681685.png)

![Methyl (E)-4-oxo-4-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2681686.png)